4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride

PI3K inhibitor selectivity quinazoline SAR kinase profiling

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride (CAS 1216708-01-8) is a synthetic quinazoline derivative bearing both a 4-methylpiperazine substituent at the 2-position and a morpholine substituent at the 4-position of the quinazoline core. The compound belongs to the broad class of 2,4-disubstituted quinazolines, a privileged scaffold extensively explored for kinase inhibition—particularly against EGFR, PI3K, and c-Met—as well as for GPCR modulation and antimicrobial efflux pump inhibition.

Molecular Formula C17H24ClN5O
Molecular Weight 349.86
CAS No. 1216708-01-8
Cat. No. B2576851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride
CAS1216708-01-8
Molecular FormulaC17H24ClN5O
Molecular Weight349.86
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl
InChIInChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H
InChIKeyJMOJTGKOTOTGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine Hydrochloride: Structural Definition and Kinase-Inhibitor-Class Context


4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride (CAS 1216708-01-8) is a synthetic quinazoline derivative bearing both a 4-methylpiperazine substituent at the 2-position and a morpholine substituent at the 4-position of the quinazoline core [1]. The compound belongs to the broad class of 2,4-disubstituted quinazolines, a privileged scaffold extensively explored for kinase inhibition—particularly against EGFR, PI3K, and c-Met—as well as for GPCR modulation and antimicrobial efflux pump inhibition [2]. Its molecular formula is C₁₇H₂₄ClN₅O (free base C₁₇H₂₃N₅O), with a molecular weight of 349.9 g/mol [1].

Why 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine Hydrochloride Cannot Be Replaced by a Generic 2,4-Disubstituted Quinazoline


Within the 2,4-disubstituted quinazoline family, the precise pairing and spatial orientation of the C2 and C4 substituents critically dictate target selectivity and potency. The methylpiperazine–morpholine substitution pattern found in this compound is chemically distinct from the far more common aniline-based or phenyl-substituted quinazolines (e.g., gefitinib analogs or 4-morpholino-2-phenylquinazolines) that dominate the EGFR and PI3K inhibitor literature [1][2]. Generic substitution—such as replacing the C2 methylpiperazine with a phenyl ring or the C4 morpholine with a piperidine—can invert selectivity profiles across kinase families or abolish activity entirely. The quantitative evidence below demonstrates why this specific substitution pattern must be treated as unique rather than interchangeable.

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine Hydrochloride: Quantitative Differentiation Evidence


C2 Methylpiperazine vs. C2 Phenyl: Structural Divergence from the 4-Morpholino-2-phenylquinazoline PI3K Inhibitor Series

The target compound incorporates a 4-methylpiperazine at C2 in place of the phenyl ring characteristic of the well-studied 4-morpholino-2-phenylquinazoline PI3Kα inhibitor series. In the phenyl series, the lead compound 15e (thieno[3,2-d]pyrimidine derivative) achieves an IC₅₀ of 2.0 nM against PI3K p110α and 0.58 µM against A375 melanoma cells, demonstrating tight structure–activity coupling to the C2 aryl motif [1]. Replacing the C2 phenyl with a 4-methylpiperazine—as in the target compound—fundamentally alters hydrogen-bonding capacity (additional tertiary amine acceptor/donor), basicity (calculated pKa shift of ~2–3 units), and steric bulk at the hinge-binding region. No quantitative PI3K or kinase inhibition data have been publicly reported for the target compound, precluding direct potency comparison. However, related N-methylpiperazine-containing quinazolinones show potent efflux pump inhibition in Candida spp. rather than kinase inhibition, indicating that the methylpiperazine substituent can redirect biological activity away from kinase targets [2]. Researchers prioritizing kinase inhibition should verify whether the target compound retains any PI3K activity or whether the C2 methylpiperazine redirects it toward alternative targets.

PI3K inhibitor selectivity quinazoline SAR kinase profiling

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area vs. EGFR-TKI Comparators

The target compound (free base) has a calculated Topological Polar Surface Area (TPSA) of 44.7 Ų (PubChem-computed) and a molecular weight of 313.4 g/mol (free base) [1]. In contrast, the prototypical EGFR inhibitor gefitinib (a 4-anilinoquinazoline with a morpholine-propoxy side chain) has a TPSA of 68.7 Ų and MW of 446.9 g/mol, while erlotinib (another 4-anilinoquinazoline) has TPSA 74.7 Ų and MW 393.4 g/mol [2]. The target compound's lower TPSA and smaller molecular weight predict higher passive membrane permeability and potentially better blood–brain barrier penetration than these clinical EGFR inhibitors. However, the permanent cationic charge of the hydrochloride salt (and partial protonation of the methylpiperazine at physiological pH) may reduce effective permeability relative to neutral analog predictions. No experimentally measured logD, solubility, or permeability data have been publicly reported for this compound.

ADME prediction drug-likeness quinazoline physicochemical properties

C4 Morpholine vs. C4 Piperidine/Aniline: Impact on Metabolic Stability Predicted from In-Class SAR

The target compound bears a morpholine directly at C4, contrasting with the 4-anilino motif found in gefitinib, erlotinib, and lapatinib, and the 4-piperazinyl motif found in certain PDGFR inhibitors. Literature on 4-morpholinoquinazolines indicates that the morpholine oxygen can undergo N-dealkylation and ring-opening metabolism, but generally exhibits slower oxidative metabolism than the corresponding piperidine or N-methylpiperazine at the same position due to the electron-withdrawing effect of the ring oxygen [1]. In the quinazolinone efflux pump inhibitor series, the N-methylpiperazine at C3 (analogous to C2 in the target compound) was critical for activity, while morpholine substitution was not evaluated in that scaffold, leaving the metabolic impact of the dual morpholine–methylpiperazine combination uncharacterized [2]. No experimental metabolic stability data (e.g., human liver microsome t½, CYP inhibition) are publicly available for this compound.

metabolic stability CYP450 metabolism quinazoline morpholine

Recommended Research Applications for 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine Hydrochloride Based on Available Evidence


Chemical Probe for Evaluating C2 Methylpiperazine–C4 Morpholine Synergy in Kinase vs. Non-Kinase Target Engagement

Given the absence of reported kinase profiling data, this compound is best positioned as a chemical probe to empirically determine whether the methylpiperazine–morpholine substitution pattern on quinazoline directs activity toward kinase targets (e.g., PI3K, EGFR) or toward alternative targets such as fungal efflux pumps, as suggested by the activity of related N-methylpiperazine quinazolinones in Candida spp. [1]. This experiment would generate novel SAR data filling a documented gap in quinazoline chemical biology.

Negative Control / Selectivity Counter-Screen for 4-Morpholino-2-phenylquinazoline PI3K Inhibitor Programs

Investigators developing PI3K p110α inhibitors based on the 4-morpholino-2-phenylquinazoline scaffold [2] can use this compound as a structurally related but C2-divergent control to confirm that observed phenotypes are driven by C2-aryl-dependent kinase engagement rather than off-target effects of the morpholine-quinazoline core.

Physicochemical Benchmarking Against Clinical 4-Anilinoquinazoline EGFR Inhibitors

The compound's lower computed TPSA (44.7 Ų) and smaller molecular weight relative to gefitinib and erlotinib make it a candidate for experimental determination of passive permeability (PAMPA or Caco-2), solubility, and logD to test whether the methylpiperazine–morpholine substitution pattern yields superior drug-like properties compared to the clinical anilinoquinazolines [3].

Synthetic Intermediate for Diversified 2,4-Disubstituted Quinazoline Libraries

As a ready-to-use hydrochloride salt with two distinct secondary-amine-bearing substituents, this compound can serve as a scaffold for further derivatization—such as N-alkylation, acylation, or sulfonylation at the methylpiperazine or morpholine positions—to generate focused libraries for screening against kinase panels, GPCR arrays, or antimicrobial targets.

Quote Request

Request a Quote for 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.